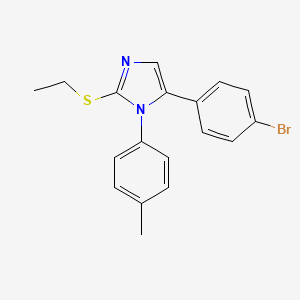

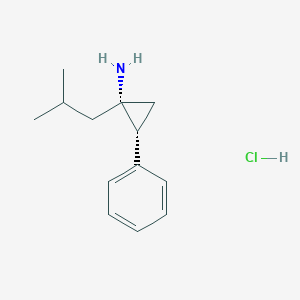

5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of substituents like the 4-bromophenyl group, ethylthio group, and p-tolyl group can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields, including pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multistep reactions, including catalysis, oxidation, and cycloaddition reactions. For instance, the synthesis of a related compound, "4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole," was achieved using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate as major raw materials. The final product was obtained through optimized conditions, resulting in a high yield of 92.3% . Although the exact synthesis of "5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole" is not detailed in the provided papers, similar synthetic strategies could be employed, with adjustments for the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their chemical reactivity and potential applications. X-ray crystallography is a common technique used to establish the structure of such compounds. For example, the structure of "3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one" was confirmed by X-ray analysis . Similarly, the molecular structure of "5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole" could be analyzed using X-ray crystallography to determine the arrangement of its atoms and the geometry of its substituents.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including rearrangements and multicomponent transformations. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine led to the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present . The electrochemically induced multicomponent transformation of related compounds has also been investigated, yielding products with potential biomedical applications . The reactivity of "5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole" would likely be influenced by the electron-withdrawing bromo group and the electron-donating ethylthio and p-tolyl groups, which could affect its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties, making them suitable for specific applications. For example, the crystal structure and intermolecular interactions of "5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole" were studied to understand the nature and strength of these interactions . Theoretical calculations, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, can provide insights into the electronic properties and potential reactivity of "5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole" .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Imidazole derivatives, including compounds similar to the one , have been explored for their potent antimicrobial properties. Research by Narwal et al. (2012) on novel imidazoles has shown that these compounds exhibit significant antimicrobial activities against various microorganisms, highlighting their potential as therapeutic agents in clinical medicine. This study synthesized various derivatives, demonstrating their effectiveness against Candida albicans, which suggests that 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole could also possess similar antimicrobial properties (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Material Science Applications

In the domain of material science, compounds like 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole have found applications in the synthesis of multifunctional materials. Cao et al. (2015) synthesized and characterized mononuclear bisthienylethene-cobalt(II) complexes, which demonstrated slow magnetic relaxation and photochromic behavior. The study indicates the potential of similar imidazole derivatives in developing materials with unique magnetic and photoresponsive properties, useful in data storage and sensor applications (Cao, Wei, Li, & Gu, 2015).

Molecular Docking and Drug Design

Further extending their utility, imidazole derivatives are employed in molecular docking studies to understand their binding efficiency and mechanism of action towards various biological targets. Sharma et al. (2018) conducted molecular docking studies to evaluate the inhibitory activity of imidazole compounds against glucosamine 6-phosphate synthase, a target for antimicrobial agents. This research underscores the role of imidazole derivatives, including 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole, in the discovery and design of new therapeutic agents (Sharma, Jayashree, Narayana, Sarojini, Ravikumar, Murugavel, Anthal, & Kant, 2018).

Synthetic Chemistry

The reactivity and versatility of imidazole derivatives are exploited in synthetic chemistry for constructing complex molecules. Azimi and Majidi (2014) discussed the synthesis of isoxazol-5(2H)-ones and their rearrangement to imidazo[1,2-a]pyridines and indoles, illustrating the synthetic utility of imidazole compounds in creating heterocyclic structures that are foundational in many pharmaceuticals (Azimi & Majidi, 2014).

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-6-8-15(19)9-7-14)21(18)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIMYISGGHJPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)

![3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2539976.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2539978.png)

![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)

![2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2539987.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)